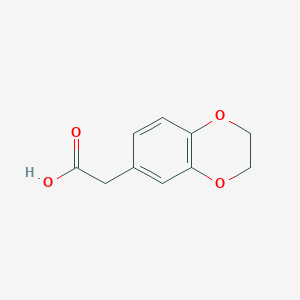
1,4-苯并二氧杂-6-乙酸
描述
1,4-Benzodioxan-6-ylacetic acid is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,4-Benzodioxan-6-ylacetic acid consists of a 1,4-benzodioxane ring attached to an acetic acid group . The InChI string representation of the molecule isInChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) . Physical And Chemical Properties Analysis
1,4-Benzodioxan-6-ylacetic acid has a molecular weight of 194.18 g/mol . It has a XLogP3 value of 1.3, indicating its relative lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors .科学研究应用
Antibacterial Agents
The compound has been used in the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives which have shown to be potent antibacterial agents . These derivatives were synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride .
Enzyme Inhibitors
The same derivatives mentioned above have also shown moderate inhibitory activity against the lipoxygenase enzyme . This enzyme plays a key role in the metabolism of fatty acids and their conversion into bioactive lipid mediators.
Protease Inhibitors
Sulfonamides, which can be synthesized from this compound, are known to be inhibitors of proteases . Proteases are enzymes that break down proteins and peptides, and inhibiting them can have various therapeutic applications.
Carbonic Anhydrase Inhibitors
Sulfonamides are also inhibitors of carbonic anhydrase , an enzyme that plays a crucial role in maintaining the pH and fluid balance in the body. Inhibiting this enzyme can be useful in treating conditions like glaucoma, epilepsy, and osteoporosis .
Anticancer Properties
Some sulfonamide derivatives have been found to exhibit anticancer properties . They achieve this effect by disturbing the cell cycle in the G1 phase and by acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth .
Organic Synthesis
Sulfonamides can also be used in organic synthesis reactions to produce dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions.
Ligands for Catalysts
Sulfonamides can act as ligands for catalysts of asymmetrical reactions . Asymmetrical reactions are key in the production of enantiomerically pure chemicals, which are important in fields like pharmaceuticals.
Synthesis of Dioxinones
The compound has been used in the synthesis of 3-Alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones . These dioxinones were synthesized by reacting the compound with acetyl chloride in the presence of zinc (II) chloride .
安全和危害
作用机制
Target of Action
Some related compounds have been shown to inhibit enzymes such as cholinesterases and lipoxygenase .
Mode of Action
It’s worth noting that related compounds have been found to exhibit inhibitory activity against certain enzymes . This suggests that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid might interact with its targets by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Pharmacokinetics
The compound dalosirvat, which has a similar structure, is under investigation in clinical trials
Result of Action
Related compounds have been shown to exhibit antibacterial properties and moderate enzyme inhibition , suggesting that (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid may have similar effects.
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRNERFWPQRVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169343 | |
| Record name | 1,4-Benzodioxan-6-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzodioxan-6-ylacetic acid | |
CAS RN |
17253-11-1 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17253-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxan-6-ylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017253111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzodioxan-6-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-benzodioxan-6-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






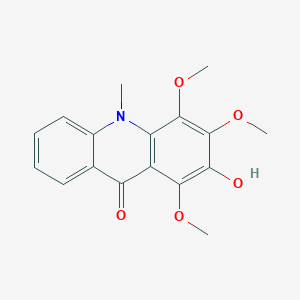
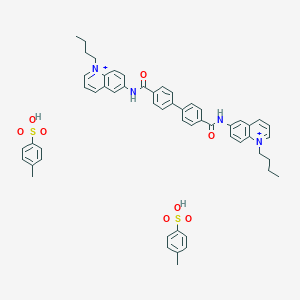


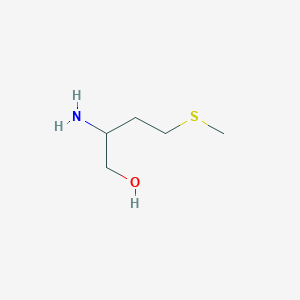
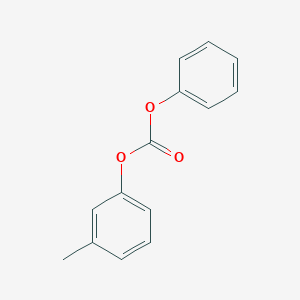
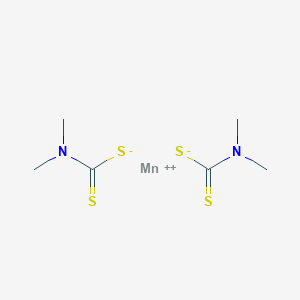
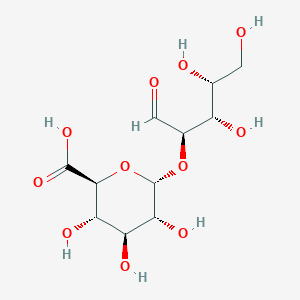

![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)